molecular formula C16H23NO5 B8099456 Boc-N-Me-D-Ser(Bzl)-OH

Boc-N-Me-D-Ser(Bzl)-OH

Cat. No.: B8099456
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-CYBMUJFWSA-N
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Description

Significance of Protected N-Methyl-D-Amino Acids in Modern Organic Synthesis

The incorporation of N-methylated amino acids into peptides can significantly enhance their pharmacokinetic properties. researchgate.net N-methylation, the substitution of a methyl group for a proton on the amide nitrogen, can increase a peptide's resistance to proteolytic degradation, improve its membrane permeability, and influence its conformation. researchgate.netmonash.edu These modifications are highly desirable in the development of peptide-based therapeutics.

The use of D-amino acids, the non-natural stereoisomers of the common L-amino acids, also contributes to increased stability against enzymatic breakdown. wikipedia.org Therefore, the combination of N-methylation and D-configuration in a single building block like Boc-N-Me-D-Ser(Bzl)-OH provides a powerful tool for medicinal chemists to design more robust and effective drug candidates. monash.edu

The synthesis of N-methylated amino acids can be challenging, with several methods developed to achieve this modification with high yield and without racemization. acs.orgacs.org These methods often involve the protection of other reactive functional groups within the amino acid to ensure selective methylation of the amine. acs.org

Overview of D-Serine Derivatives as Stereoselective Building Blocks

D-serine and its derivatives are crucial chiral building blocks in asymmetric synthesis. Their inherent stereochemistry allows for the construction of complex molecules with specific three-dimensional arrangements, which is often essential for their biological function. D-serine derivatives have been utilized in the synthesis of various biologically active compounds.

The development of methods for the stereoselective synthesis of D-serine analogues continues to be an active area of research, highlighting their importance in organic chemistry. thieme-connect.comresearchgate.net The ability to introduce a D-serine unit with specific protecting groups, such as in this compound, provides chemists with the versatility to incorporate this key structural motif into a wide range of target molecules.

Foundational Role of Orthogonal Protecting Groups (Boc and Benzyl) in Complex Molecular Construction

The success of complex molecular synthesis, particularly in solid-phase peptide synthesis (SPPS), relies heavily on the strategic use of protecting groups. peptide.combiosynth.com Protecting groups are temporary modifications to reactive functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. biosynth.com An ideal protecting group strategy employs "orthogonal" groups, which can be removed under distinct conditions without affecting other protecting groups in the molecule. peptide.com

The combination of the tert-butyloxycarbonyl (Boc) group for the α-amino group and a benzyl (B1604629) (Bzl) group for the side chain hydroxyl group is a classic strategy in peptide synthesis. wikipedia.orgseplite.com The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl group is more stable and generally requires stronger acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal. wikipedia.orgpeptide.com This differential lability, while not strictly orthogonal, provides a practical and widely used approach for the stepwise assembly of peptides. peptide.com The Boc/Bzl strategy is particularly useful for synthesizing peptides that may be sensitive to the basic conditions used in the alternative Fmoc/tBu strategy. wikipedia.org

The presence of both the Boc and benzyl protecting groups in this compound allows for its seamless integration into Boc-based solid-phase peptide synthesis protocols. peptide.com The Boc group provides temporary protection of the N-terminal amine, allowing for the sequential addition of other amino acid residues, while the benzyl group protects the serine hydroxyl group until the final deprotection step. peptide.compeptide.com This strategic protection scheme is fundamental to the controlled and efficient synthesis of complex peptides and other custom-designed molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc N Me D Ser Bzl Oh

Strategies for N-Methylation of D-Serine Derivatives

The introduction of a methyl group onto the nitrogen atom of a D-serine derivative is a key transformation in the synthesis of Boc-N-Me-D-Ser(Bzl)-OH. This requires robust methods that are compatible with the various protecting groups and ensure the retention of the chiral center's configuration. Two prominent strategies for this transformation are reductive alkylation and the use of oxazolidinone intermediates.

Reductive alkylation, also known as reductive amination, is a widely used method for the N-methylation of amino acids. researchgate.net The process typically involves the reaction of the primary amine of the amino acid derivative with formaldehyde (B43269) to form a Schiff base intermediate, which is then reduced in situ to the secondary N-methyl amine. hamptonresearch.comacs.org

The general reaction scheme for the reductive methylation of a protected D-serine derivative is as follows:

Step 1: Schiff Base Formation: The free amino group of the D-serine derivative reacts with formaldehyde.

Step 2: Reduction: The resulting imine (or its iminium ion equivalent) is immediately reduced by a reducing agent present in the reaction mixture.

Common reducing agents for this protocol include various borohydrides, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), and metallic zinc. researchgate.net Optimization of this protocol focuses on several factors:

Choice of Reducing Agent: Sodium cyanoborohydride is often favored as it is mild and selectively reduces the iminium ion in the presence of the carbonyl group of formaldehyde.

pH Control: The reaction is typically performed under controlled pH to facilitate both the formation of the Schiff base and the activity of the reducing agent.

Stoichiometry: Careful control over the amount of formaldehyde and the reducing agent is necessary to prevent over-methylation (dimethylation) and other side reactions. researchgate.net

For a substrate like Boc-D-Ser(Bzl)-OH, the starting material for methylation would be Boc-D-Ser(Bzl)-OH, where the amine is initially protected by the Boc group. Therefore, the N-methylation step is typically performed on an earlier intermediate before the introduction of the Boc group, or a different protecting group strategy is employed. However, direct methylation of N-acyl amino acids has been achieved using reagents like sodium hydride and methyl iodide, which represents an alternative alkylation approach. monash.edu

ParameterConditionRationale / Optimization Goal
Amine Source D-Ser(Bzl)-OH methyl esterProtects the carboxylic acid, allowing the amine to react.
Methyl Source Aqueous FormaldehydeReadily available and reactive carbonyl source.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Mild and selective reduction of the Schiff base.
Solvent Methanol or AcetonitrileSolubilizes reactants and intermediates.
pH 6-7Optimal for iminium ion formation and selective reduction.
Temperature 0°C to Room TemperatureMild conditions to preserve stereochemical integrity.

An alternative and efficient strategy for N-methylation involves the use of a temporary 5-oxazolidinone (B12669149) ring system. nih.govacs.org This approach offers high yields and excellent preservation of stereochemistry. The methodology involves three main steps:

Formation of the Oxazolidinone: The starting amino acid, in this case, a D-serine derivative, is reacted with a carbonyl source, typically formaldehyde, to form a cyclic 5-oxazolidinone intermediate. This reaction temporarily protects both the amine and the carboxylic acid groups.

N-Methylation of the Oxazolidinone: The nitrogen atom within the oxazolidinone ring is part of a carbamate-like structure, but it can be reductively methylated. The heterocyclic intermediate is subjected to reduction, which simultaneously methylates the nitrogen and opens the ring.

Hydrolysis: The final step involves the hydrolysis of the resulting ester to yield the free N-methyl amino acid.

This method has been successfully applied to a wide range of amino acids, including those with reactive side chains like serine. nih.govacs.org For a serine derivative, the side-chain hydroxyl group must be protected (e.g., as a benzyl (B1604629) ether) prior to the formation of the oxazolidinone ring to prevent side reactions. The key advantage of this method is that the cyclization and subsequent methylation reactions are often high-yielding and proceed with minimal racemization.

Both reductive alkylation and the oxazolidinone-mediated approach are effective for synthesizing N-methyl amino acids. The choice of method often depends on the specific substrate, desired scale, and compatibility with other functional groups.

FeatureReductive AlkylationOxazolidinone-Mediated Method
Starting Material D-Serine derivative (e.g., ester)D-Serine derivative (with protected side-chain)
Key Intermediate Schiff Base / Iminium Ion5-Oxazolidinone
Typical Yields Generally good to high (70-95%)Often very high (>90%) nih.gov
Stereochemical Integrity Generally high, but racemization can occur under harsh conditions (strong base or high temperatures).Excellent; the cyclic intermediate protects the chiral center from racemization. acs.org
Key Advantages Direct, one-pot procedure. Utilizes common and inexpensive reagents. researchgate.netHigh yields, exceptional preservation of stereochemistry. nih.gov
Potential Drawbacks Risk of over-methylation (dimethylation). Requires careful pH control.Requires additional steps for cyclization and hydrolysis.

Studies have shown that for amino acids with sensitive side chains, the oxazolidinone method can provide superior results in terms of both yield and enantiomeric purity. nih.gov However, the directness of reductive alkylation makes it a very common and practical choice in many synthetic applications. acs.org

Introduction and Orthogonal Manipulation of Boc and Benzyl Protecting Groups

The synthesis of this compound relies on a strategic protection scheme to mask the reactive α-amino and side-chain hydroxyl groups, allowing for controlled chemical transformations. The tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups are a classic pairing in peptide synthesis, offering a quasi-orthogonal system that allows for selective deprotection biosynth.comseplite.com.

Selective α-Amino Protection with the tert-Butoxycarbonyl (Boc) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used temporary protecting groups for the α-amino function in peptide synthesis myskinrecipes.comresearchgate.net. Its primary role is to prevent the amine from engaging in unwanted reactions, such as self-polymerization, during the activation of the carboxyl group peptide.comspringernature.com.

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction can be performed under aqueous or anhydrous conditions organic-chemistry.orgorgsyn.org. The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases, which makes it compatible with many synthetic steps organic-chemistry.org.

Strategic Side-Chain Hydroxyl Protection with the Benzyl (Bzl) Ether

The hydroxyl group in the side chain of serine is a reactive functionality that requires protection to prevent side reactions during peptide synthesis, such as O-acylation during coupling steps springernature.com. In the context of a Boc-based strategy, the benzyl (Bzl) group, in the form of a benzyl ether, is the most common choice for protecting the serine side chain peptide.com.

Sequential and Differential Deprotection Methodologies

The successful synthesis and subsequent use of this compound in larger structures depend on the ability to selectively remove the protecting groups. The Boc/Bzl system is considered quasi-orthogonal because both groups are cleaved by acid, but their removal requires significantly different acid strengths biosynth.com. This differential lability is the cornerstone of their strategic application researchgate.netnih.gov.

The Boc group is labile to moderately strong acids. It is typically removed using trifluoroacetic acid (TFA), often as a 25-50% solution in a solvent like dichloromethane (B109758) (DCM) seplite.comnih.gov. These conditions are mild enough to leave the more stable benzyl ether on the serine side chain intact researchgate.net.

Conversely, the benzyl ether protecting group is stable to TFA but can be cleaved under harsher conditions. The two primary methods for its removal are:

Strong Acidolysis : Treatment with very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) will cleave the benzyl ether sigmaaldrich.compeptide.com. These conditions simultaneously deprotect the Bzl group and, in solid-phase synthesis, cleave the peptide from the resin seplite.compeptide.com.

Catalytic Hydrogenolysis : The benzyl group can be removed under neutral conditions using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). This method is advantageous as it is mild and orthogonal to most other protecting groups, but it is incompatible with functional groups that can be reduced, such as certain sulfur-containing amino acids organic-chemistry.orgyoutube.com.

The table below outlines the orthogonal nature of the Boc and Benzyl protecting groups.

Protecting GroupStructureIntroduction MethodCleavage ConditionsStability
Boc (CH₃)₃C-O-CO-Boc₂O, BaseMild Acid (e.g., TFA) seplite.comnih.govStable to base and hydrogenolysis organic-chemistry.org.
Benzyl (Bzl) Ether C₆H₅-CH₂-O-Benzyl halide, BaseStrong Acid (HF, TFMSA) or Catalytic Hydrogenolysis (H₂/Pd) organic-chemistry.orgpeptide.comStable to mild acid (TFA) and base peptide.comresearchgate.net.

Process Development and Optimization in this compound Synthesis

The large-scale and efficient synthesis of this compound requires careful process development and optimization to maximize yield, ensure high purity, and maintain cost-effectiveness. This involves a systematic evaluation of all reaction parameters.

Enhancement of Reaction Efficiency and Product Purity

Optimizing the synthesis of this compound involves several key areas:

Reaction Conditions : Each step, from the initial N-methylation of the D-serine derivative to the introduction of the Boc and Bzl protecting groups, must be optimized. This includes fine-tuning the temperature, reaction time, solvent system, and stoichiometry of reagents. For instance, in the N-methylation step, controlling the reaction conditions is critical to achieve mono-methylation and prevent racemization. Similarly, during coupling reactions, using highly efficient reagents like HATU or COMU can shorten reaction times and improve coupling efficiency, thereby reducing the formation of byproducts creative-peptides.com.

Solvent Selection : The choice of solvent can significantly impact reaction rates and solubility of reactants and intermediates. Aprotic polar solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common in peptide chemistry, but their optimization is key to improving reaction kinetics and simplifying work-up procedures peptide.com.

Purification Strategies : The purity of the final this compound product is critical for its use in further synthesis. Optimization of the purification process is essential. Due to the compound's protected nature, it is amenable to standard organic chemistry purification techniques. Crystallization is often the preferred method for achieving high purity on a large scale, as it is efficient and cost-effective. If the product is an oil or difficult to crystallize, column chromatography on silica (B1680970) gel is a viable alternative for removing impurities such as di-substituted products or unreacted starting materials.

Process Control : Implementing in-process controls (IPCs) using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) allows for the monitoring of reaction completion and the formation of impurities. This real-time data enables adjustments to be made during the process, ensuring consistent product quality and yield.

By systematically addressing these factors, the synthesis of this compound can be transformed into a robust, scalable, and efficient process, delivering a high-purity product suitable for advanced applications in peptide chemistry.

Implementation of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One of the primary areas of focus in greening peptide and amino acid synthesis is the replacement of conventional hazardous solvents. researchgate.netpeptide.com Solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are widely used but pose significant environmental and health risks. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been explored for solid-phase peptide synthesis and could be adapted for the solution-phase synthesis of this compound. researchgate.net

Another key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. While the direct methylation with methyl iodide and sodium hydride is effective, it generates stoichiometric amounts of waste. The development of catalytic N-methylation procedures would be a significant advancement.

Biocatalysis offers a promising green alternative to traditional chemical synthesis. The use of enzymes, such as N-methyl-L-amino acid dehydrogenase, in whole-cell biocatalysts has been demonstrated for the production of N-methylated amino acids directly from sugars and methylamine. nih.gov This one-step fermentative process operates under mild conditions and avoids the use of hazardous reagents and protecting groups. nih.gov

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer SolventsReplacing DMF and DCM with 2-MeTHF, CPME, or GVL. researchgate.net
Atom EconomyDevelopment of catalytic N-methylation methods to reduce waste.
Use of Renewable FeedstocksBiocatalytic production from sugars and methylamine. nih.gov
Reduction of DerivativesOne-step biocatalytic routes avoid the need for protecting groups. nih.gov

Scalability Considerations for Research and Preparative Applications

The scalability of a synthetic route is a critical factor for its practical application, both in academic research and for larger-scale preparative purposes. When considering the synthesis of this compound, several factors must be evaluated to ensure the process is efficient, cost-effective, and safe on a larger scale.

For research applications, methods that are convenient and provide access to a variety of derivatives are often favored. Solid-phase synthesis methods, such as the Biron-Kessler N-methylation on a 2-chlorotrityl chloride (2-CTC) resin, offer advantages in this regard. The use of a resin as a temporary protecting group can simplify purification, and the resin itself can often be reused, which is beneficial for cost-effectiveness in a research setting. nih.gov

For larger, preparative scale applications, solution-phase synthesis is often more practical. The direct methylation of Boc-D-Ser(Bzl)-OH is a strong candidate for scale-up due to its relatively simple procedure. However, key considerations for scaling up this reaction include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents, such as Boc-D-Ser(Bzl)-OH and the methylating agent, become more significant at a larger scale.

Reaction Conditions: Maintaining optimal reaction temperatures and ensuring efficient mixing are crucial for consistent product quality and yield. The exothermic nature of reactions involving sodium hydride needs to be carefully managed.

Work-up and Purification: Extraction and crystallization are generally preferred over chromatography for large-scale purification due to cost and time considerations. Developing a robust crystallization procedure would be essential for obtaining a high-purity product.

Safety: The use of hazardous reagents like methyl iodide (a suspected carcinogen) and sodium hydride (which is highly reactive with water) requires stringent safety protocols and specialized equipment, especially at a larger scale. orgsyn.org

The development of modular and chromatography-free synthetic routes is highly desirable for scalable production. nih.gov Biocatalytic routes, while still in development for many complex amino acids, represent a highly scalable and sustainable long-term option, as fermentation processes are well-established in industrial settings. nih.gov

FactorResearch Scale ConsiderationsPreparative Scale Considerations
Methodology Solid-phase synthesis for ease of purification and diversification. nih.govSolution-phase synthesis for higher throughput and lower cost per unit.
Purification Chromatography is often acceptable.Crystallization or distillation is preferred over chromatography.
Cost Reagent cost is less of a primary driver.Cost of raw materials and solvents is a major factor.
Safety Standard laboratory safety protocols.Advanced engineering controls and process safety management.

Chemical Reactivity and Advanced Derivatization of Boc N Me D Ser Bzl Oh

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group of Boc-N-Me-D-Ser(Bzl)-OH is the primary site for peptide bond formation and esterification. Its reactivity is central to the utility of this compound as a building block in peptide synthesis.

The principal reaction involving the carboxylic acid is amide bond formation, which links the amino acid to the N-terminus of a growing peptide chain. However, the presence of the N-methyl group introduces significant steric hindrance, which can impede the coupling reaction compared to its non-methylated counterpart. peptide.comcdnsciencepub.com Consequently, standard coupling conditions may result in lower yields or require longer reaction times. To overcome this challenge, highly efficient coupling reagents are employed to activate the carboxylic acid, typically by converting it into a more reactive intermediate such as an active ester or acylphosphonium/acyluronium species. peptide.combachem.com

Commonly used high-efficiency coupling reagents for sterically hindered, N-methylated amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate). peptide.combachem.com These reactions are typically performed in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. peptide.com

Beyond peptide synthesis, the carboxylic acid can undergo esterification. A classic method is the Steglich esterification, which uses a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). uiw.edu Another effective method involves reaction with an alcohol (e.g., methanol) in the presence of trimethylchlorosilane (TMSCl), which generates HCl in situ to catalyze the reaction. nih.gov

Reaction TypeReagents and ConditionsProductApplication
Amide Bond Formation HATU, DIPEA in DMFPeptideSolid-Phase Peptide Synthesis (SPPS)
PyBOP, DIPEA in DMFPeptideSolution & Solid-Phase Synthesis
EDC, HOBt in DCM/DMFPeptideGeneral Peptide Coupling
Esterification Alcohol, EDC, DMAP in DCMEsterC-terminal Modification
Methanol, TMSClMethyl EsterSynthesis of Ester Derivatives

Selective Transformations Involving the Protected Hydroxyl Side Chain

The serine side chain is protected by a benzyl (B1604629) (Bzl) group, which functions as a stable benzyl ether. This protecting group is robust and inert to the conditions typically used for peptide coupling and Boc deprotection, ensuring the hydroxyl group does not interfere with these steps. organic-chemistry.org The primary transformation involving this part of the molecule is the selective removal of the benzyl group to unveil the free hydroxyl group for further functionalization.

The deprotection of the benzyl ether is a critical step for subsequent side-chain modifications. Several methods are available, with the choice depending on the presence of other sensitive functional groups in the molecule.

The most common method for benzyl ether cleavage is catalytic hydrogenolysis . acsgcipr.orgjk-sci.comambeed.com This reaction involves a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. jk-sci.com The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor in a process known as catalytic transfer hydrogenolysis (CTH). acsgcipr.org Common hydrogen donors include ammonium (B1175870) formate, formic acid, and 1,4-cyclohexadiene. organic-chemistry.org The reaction is clean, typically proceeding under mild conditions (room temperature and atmospheric pressure), and yields the deprotected alcohol and toluene (B28343) as a byproduct. acsgcipr.orgjk-sci.com

Alternative methods are employed when other functional groups in the molecule are sensitive to reduction (e.g., alkenes, alkynes, or certain other protecting groups). These include:

Strong Acid Cleavage: While effective, strong acids like HBr or trifluoromethanesulfonic acid (TFMSA) can cleave benzyl ethers, their use is limited to substrates that lack other acid-sensitive groups.

Oxidative Cleavage: Visible-light-mediated debenzylation using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers a non-reductive pathway for cleavage. nih.gov

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively remove benzyl ethers, often with high chemoselectivity in the presence of other protecting groups. organic-chemistry.org

Deprotection MethodReagents and ConditionsKey AdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C in EtOH, MeOH, or THFMild, high yield, clean reactionIncompatible with reducible groups (alkenes, alkynes, Cbz)
Catalytic Transfer Hydrogenolysis Ammonium Formate, Pd/C in MeOHAvoids use of H₂ gas, mildIncompatible with reducible groups
Oxidative Cleavage DDQ, visible lightOrthogonal to reductive methodsStoichiometric or catalytic oxidant required
Lewis Acid Cleavage BCl₃, scavenger in DCMHigh chemoselectivityHarsh reagents, requires scavenger

Reaction Pathways of the Protected N-Methyl Amino Group

The N-methyl amino group is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile carbamate (B1207046) that is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions used for benzyl group cleavage. organic-chemistry.org This orthogonality is fundamental to modern peptide synthesis, allowing for the selective deprotection of the N-terminus without disturbing other protected functionalities. mdpi.com

The removal of the Boc group is most commonly achieved through acidolysis . The reaction proceeds via the formation of a stable tert-butyl cation.

Trifluoroacetic Acid (TFA): The standard condition for Boc deprotection is treatment with neat TFA or a solution of TFA in a solvent like dichloromethane (DCM). uiw.edu The reaction is typically fast (15–30 minutes) and efficient. Cation scavengers such as triisopropylsilane (B1312306) (TIS) or water are often added to prevent side reactions caused by the tert-butyl cation alkylating sensitive residues like tryptophan or methionine.

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or diethyl ether, is another common reagent for Boc removal. It provides the deprotected amine as its hydrochloride salt.

Milder Acidic Conditions: For substrates sensitive to strong acids, milder alternatives have been developed. These include using p-toluenesulfonic acid (pTSA) or employing deep eutectic solvents (DES) composed of choline (B1196258) chloride and pTSA, which offer a more environmentally benign approach. mdpi.comresearchgate.net Protic ionic liquids have also been shown to be effective catalysts for hydrolytic cleavage of the Boc group. researchgate.net

The stability of the Boc group to bases like piperidine (B6355638) (used for Fmoc deprotection) and to reductive conditions (used for Bzl deprotection) makes it a cornerstone of orthogonal protection strategies in complex multi-step syntheses. bham.ac.ukiris-biotech.de

Strategies for Site-Specific Functionalization and Conjugation

The strategic deprotection of this compound within a larger molecule, such as a peptide, unmasks reactive functional groups—the N-terminal amine, the C-terminal carboxylic acid, or the side-chain hydroxyl—that can serve as handles for site-specific functionalization and conjugation. This allows for the covalent attachment of other molecules, including fluorophores, polymers like polyethylene (B3416737) glycol (PEG), or carbohydrates, to modify the parent molecule's properties.

The choice of which protecting group to remove dictates the site of functionalization. For instance, after a peptide chain is synthesized, the final N-terminal Boc group can be removed to allow for specific labeling at the N-terminus. Conversely, selective debenzylation of the serine side chain exposes the hydroxyl group for modification while the rest of the peptide remains protected.

Once a specific functional group is deprotected, a wide array of chemical moieties can be introduced to enhance properties such as stability, solubility, or biological activity.

A prominent example of side-chain functionalization is glycosylation . After the selective removal of the benzyl group from the serine residue, the resulting free hydroxyl group can be glycosylated to form a glycopeptide. nih.gov This is a crucial modification in biological systems and can be achieved synthetically by reacting the deprotected peptide with an activated sugar donor, such as a glycosyl halide or trichloroacetimidate. chemistryviews.org The introduction of carbohydrates can improve peptide stability against proteolysis, increase solubility, and influence biological recognition and function. nih.govchemistryviews.org

Other modifications at the deprotected hydroxyl side chain include:

Phosphorylation: Introduction of a phosphate (B84403) group to mimic post-translational modifications.

Alkylation or Acylation: Attachment of lipid chains to increase membrane permeability or other small molecules to act as probes.

Functionalization at the N-terminus (after Boc removal) or C-terminus (if not part of a larger peptide) can be used to conjugate the molecule to larger carriers, surfaces, or drugs, for applications in diagnostics and therapeutics. nih.gov

Considerations for Bioconjugation Applications

The use of this compound in bioconjugation—the process of covalently linking molecules to biomolecules like proteins or peptides—requires careful consideration of several key chemical factors. These factors include the compatibility of its protecting groups with selective ligation chemistries, the steric hindrance presented by its structure, and the inherent properties the N-methylated residue imparts to the final conjugate. While N-methylation is a desirable modification for enhancing the metabolic stability and cell permeability of peptide-based therapeutics, the specific characteristics of this compound present both advantages and challenges. researchgate.netnih.govspringernature.com

Protecting Group Strategy and Orthogonality

A primary consideration in bioconjugation is the ability to selectively deprotect one functional group for conjugation without disturbing other protecting groups or the integrity of the biomolecule. The protecting group strategy for this compound is the Boc/Bzl combination, where the N-terminus is protected by a tert-Butoxycarbonyl (Boc) group and the serine side-chain hydroxyl is protected by a Benzyl (Bzl) group.

This combination is considered "quasi-orthogonal" rather than truly orthogonal. iris-biotech.depeptide.com Both groups are acid-labile, meaning they are removed under acidic conditions. However, their removal requires different acid strengths. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Bzl group requires strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for efficient cleavage. peptide.compeptide.compeptide.com This graduated lability can be exploited in solid-phase peptide synthesis (SPPS) but poses a significant challenge for bioconjugation. ub.edu If a researcher needs to deprotect the serine's hydroxyl group for a site-specific conjugation, the harsh conditions required to remove the Bzl group could denature or damage a sensitive biomolecule to which the peptide is being attached. Similarly, selective removal of the N-terminal Boc group might be difficult without partial cleavage of other acid-sensitive groups on the target biomolecule. ub.edu

For complex bioconjugation schemes, a truly orthogonal strategy, such as the Fmoc/tBu system where protecting groups are removed by chemically distinct mechanisms (base and acid, respectively), is often preferred. iris-biotech.delifetein.com

Protecting GroupTypical Deprotection ReagentLability ConditionOrthogonality Concern in Bioconjugation
Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA)Moderate AcidBoth groups are acid-labile, creating challenges for selective deprotection. Strong acid needed for Bzl removal can damage sensitive biomolecules. peptide.comub.edu
Bzl (Benzyl)Hydrofluoric Acid (HF), TFMSAStrong Acid

Steric Hindrance Effects on Conjugation Efficiency

The structure of this compound is sterically demanding due to the presence of the bulky Boc and Bzl groups, as well as the N-methyl group on the peptide backbone. This steric hindrance can significantly impact the efficiency of coupling reactions during both peptide synthesis and subsequent conjugation to other molecules. monash.eduresearchgate.net

The N-methyl group, in particular, makes the amide bond formation more difficult than with its non-methylated counterpart. To overcome this hindrance and achieve high yields, specialized and highly reactive coupling reagents are often necessary. bachem.comillinois.edu Reagents that form highly reactive esters, such as those based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU), are generally more effective than standard reagents like HBTU. bachem.comsigmaaldrich.compeptidescientific.com The choice of coupling reagent is critical, as incomplete coupling can lead to deletion sequences or other impurities that are difficult to separate from the final bioconjugate.

Coupling ReagentFull NameReactivity ClassSuitability for N-Methylated Residues
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium Salt (HOAt-based)High; very effective for sterically hindered couplings. bachem.compeptidescientific.com
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateAminium Salt (HOBt-based)Moderate; less effective than HATU for hindered couplings. peptidescientific.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium (B103445) Salt (HOBt-based)High; strong coupling reagent with high chemoselectivity. peptidescientific.com
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium Salt (Oxyma-based)High; comparable to HATU, with non-explosive byproducts. bachem.comsigmaaldrich.com

Properties of the Final N-Methylated Conjugate

Despite the synthetic challenges, the primary motivation for using this compound in a bioconjugate is the advantageous properties conferred by the N-methylated serine residue. N-methylation of the peptide backbone removes the amide proton, which disrupts the hydrogen-bonding network that is critical for recognition by proteases. researchgate.netnih.gov This modification can dramatically increase the stability of the peptide component of a bioconjugate against enzymatic degradation in biological systems. springernature.comnih.gov

Furthermore, the N-methyl group can enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes. researchgate.netmonash.edu This is a particularly valuable attribute for bioconjugates designed as intracellular drug delivery vehicles or probes. The conformational constraint imposed by the N-methyl group can also lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target. researchgate.net

Advanced Applications in Peptide Chemistry and Complex Organic Molecule Construction

Utilization as a Key Chiral Building Block in Peptide Synthesis

Boc-N-Me-D-Ser(Bzl)-OH is an invaluable reagent for the synthesis of peptides with tailored properties. The presence of the N-methyl group, the D-amino acid configuration, and the orthogonal protecting groups allow for precise control over the final peptide's structure, stability, and function.

This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on a solid support. peptide.comseplite.comsigmaaldrich.com In this methodology, the Boc group serves as a temporary protecting group for the α-amine, which is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). seplite.compeptide.com The benzyl (B1604629) ether protecting the serine side chain is stable to these conditions but can be cleaved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin. peptide.com

The primary challenge in incorporating N-methylated amino acids like this compound into a growing peptide chain is the steric hindrance posed by the N-methyl group, which can lead to inefficient coupling reactions. peptide.comnih.gov To overcome this, specialized coupling reagents that generate highly reactive intermediates are often employed.

Table 1: Coupling Reagents for N-Methylated Amino Acids in SPPS
Coupling ReagentDescriptionReference
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly effective uronium-based coupling reagent that has shown success in coupling sterically hindered N-methyl amino acids. peptide.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based reagent often used for difficult couplings, including those involving N-methylated residues. amazonaws.com
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)A highly reactive phosphonium (B103445) salt particularly useful for coupling N-methyl amino acids. peptide.comnih.gov
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)Another effective reagent for mediating the formation of peptide bonds with sterically demanding N-methylated amino acids. peptide.com

The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions during the incorporation of this compound in SPPS.

While SPPS is dominant for many research applications, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a valuable strategy, particularly for large-scale production of shorter peptides. nih.govbachem.com In LPPS, all reactants are dissolved in an appropriate organic solvent. Boc-protected amino acids, including this compound, are frequently used in this approach. bachem.compeptide.com

The synthesis proceeds by coupling the activated carboxylic acid of one amino acid derivative with the free amine of another. Similar to SPPS, the coupling of N-methylated amino acids in solution can be challenging and often requires potent activating agents. nih.gov One advantage of LPPS is that purification of intermediates can be performed after each step, which can be beneficial for ensuring the purity of the final product. The benzyl side-chain protection of this compound is advantageous in solution-phase synthesis as it can be removed by catalytic hydrogenation, a mild method that is orthogonal to the acid-labile Boc group. peptide.com

N-methylation of the peptide backbone is a powerful strategy to modulate the biological and physicochemical properties of peptides. nih.govresearchgate.net Incorporating residues like this compound allows for the precise placement of N-methyl groups within a peptide sequence. This modification can enhance metabolic stability, improve membrane permeability, and in some cases, increase receptor affinity and selectivity. peptide.comnih.govrsc.org

The synthesis of peptides containing multiple N-methylated residues requires careful planning. The sterically hindered nature of the N-methylated amine makes the subsequent peptide bond formation difficult. peptide.com Therefore, the choice of coupling reagents is crucial for the successful synthesis of such peptides. Reagents like HATU and PyBrOP are often favored for these challenging couplings. peptide.com The strategic placement of an N-methylated residue can disrupt hydrogen bonding networks, leading to significant conformational changes. nih.gov

The incorporation of this compound into a peptide has a profound impact on its three-dimensional structure. This is due to the combined effects of N-methylation and the D-chiral center.

D-Amino Acid Configuration: The incorporation of a D-amino acid can also disrupt standard secondary structures. For instance, a single D-amino acid in an L-peptide sequence can break an α-helix or induce a turn. researchgate.net Peptides composed entirely of D-amino acids can form left-handed helices, mirror images of the right-handed helices formed by L-peptides. researchgate.net

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. researchgate.net The use of building blocks like this compound is a key strategy to overcome this limitation. Both N-methylation and the incorporation of D-amino acids contribute significantly to enhanced protease resistance. mdpi.combiorxiv.orgmdpi.com

Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site can prevent the peptide from fitting correctly into the enzyme's active site, thereby inhibiting hydrolysis. mdpi.com Similarly, N-methylation of the peptide bond can sterically hinder the approach of the protease and disrupt the recognition motifs required for enzymatic cleavage. researchgate.net

The synergistic effect of combining these two modifications in a single residue can lead to peptides with dramatically increased stability in biological fluids, leading to a longer half-life and improved bioavailability. nih.govmdpi.com

Table 2: Strategies for Enhancing Protease Resistance in Peptides
Modification StrategyMechanism of ActionReference
D-Amino Acid SubstitutionDisrupts the stereospecific recognition by proteases, which are chiral enzymes optimized for L-amino acids. mdpi.combiorxiv.orgmdpi.com
N-MethylationSterically hinders the approach of the protease to the scissile peptide bond and can alter the peptide's conformation, masking the recognition site. researchgate.netresearchgate.net
Combined D-Amino Acid and N-MethylationOffers a synergistic effect, providing a high degree of resistance to proteolytic degradation by combining steric hindrance and disruption of chiral recognition. nih.govmdpi.com

Contribution to the Synthesis of Biologically Active Compounds

This compound is not only a tool for creating novel peptides but is also a key intermediate in the total synthesis of complex, biologically active natural products. Many marine-derived natural products, in particular, are rich in unusual amino acids, including N-methylated and D-configured residues.

A prominent example is the synthesis of Callipeltin B , a cytotoxic cyclic depsipeptide isolated from a marine sponge. amazonaws.com The structure of Callipeltin B contains several D-amino acids and N-methylated amino acids. The total synthesis of such complex molecules often relies on a fragment-based approach, where protected amino acid building blocks are sequentially coupled. While the exact sequence may vary between synthetic routes, the presence of N-methylated D-amino acids in the final structure necessitates the use of appropriately protected precursors like this compound or its analogs.

Another relevant class of compounds is the dolastatins , a group of potent antineoplastic agents isolated from the sea hare Dolabella auricularia. epa.govgoogle.com For example, Dolastatin 15 is a linear depsipeptide that exhibits powerful cell growth inhibitory activity and contains two N-methylated valine residues. google.com The synthesis of dolastatins and their analogs often involves the coupling of unique, non-proteinogenic amino acids, and the methodologies developed for incorporating sterically hindered N-methylated residues are directly applicable. researchgate.netnih.gov The use of building blocks with both N-methylation and a specific stereochemistry is crucial for achieving the correct final structure and biological activity of these complex natural products.

Role as a Precursor in Novel Pharmaceutical Agent Development

This compound serves as a critical precursor in the development of novel pharmaceutical agents, primarily due to the advantageous properties conferred by the N-methyl group. N-methylation of the peptide backbone is a key strategy to enhance the metabolic stability of peptide-based drugs. mdpi.com Peptides constructed with N-methylated amino acids, such as those derived from this compound, exhibit increased resistance to enzymatic degradation by proteases, a common challenge in the development of peptide therapeutics. nih.gov This enhanced stability translates to a longer in vivo half-life, a crucial attribute for a successful drug.

Furthermore, the incorporation of N-methylated residues can improve the oral bioavailability of peptides by increasing their lipophilicity and reducing the number of hydrogen bond donors, which facilitates passage through cellular membranes. nih.gov The D-configuration of the serine residue also contributes to enzymatic stability, as proteases typically recognize L-amino acids. mdpi.com The benzyl protection of the serine's hydroxyl group and the Boc protection of the N-terminus allow for its strategic incorporation into a growing peptide chain using standard solid-phase or solution-phase synthesis methodologies. nmpharmtech.comsigmaaldrich.com

Construction of Advanced Therapeutic Candidates

The structural characteristics of this compound are instrumental in the construction of advanced therapeutic candidates with tailored properties. The N-methyl group not only enhances stability but also influences the conformational preferences of the peptide backbone. This can be used to lock the peptide into a specific bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. nih.gov

The strategic placement of an N-methylated D-serine residue can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, allowing for the fine-tuning of a peptide's three-dimensional shape. This level of control is essential for designing peptides that can effectively interact with challenging targets such as protein-protein interfaces.

Research into antimicrobial peptides has demonstrated that the introduction of N-methylated amino acids can be a viable strategy to modulate their therapeutic properties. mdpi.com While direct studies involving this compound in this context are not widely published, the principles established with other N-methylated amino acids suggest its potential in developing more robust and effective antimicrobial agents.

Impact on Research in Neuropharmacology and Neuroprotection Mechanisms

In the realm of neuropharmacology, the D-serine component of this compound is of particular interest. D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govmdpi.com Modulation of the NMDA receptor is a critical area of research for a variety of neurological and psychiatric disorders. The use of D-serine derivatives in research allows for the investigation of the NMDA receptor's function and the development of potential therapeutics that target this receptor. frontiersin.orgnih.gov

While the direct impact of N-methylation on the co-agonist activity of D-serine is an area requiring further investigation, the incorporation of N-methyl-D-serine into neuroprotective peptide candidates could offer the dual benefits of enhanced stability and the inherent activity of D-serine. Overstimulation of NMDA receptors is implicated in neurodegenerative conditions, and inhibitors of D-serine synthesis are being explored as potential therapeutic agents. pnas.org Conversely, enhancing NMDA receptor function can be beneficial in other contexts. mdpi.com Peptides containing N-methyl-D-serine could therefore be valuable tools for dissecting these complex neurological pathways.

Engineering of Bio-Compatible Materials and Advanced Drug Delivery Systems

The unique properties of peptides containing N-methylated D-serine residues suggest their potential utility in the engineering of biocompatible materials and advanced drug delivery systems. The incorporation of D-amino acids and N-methylated amino acids can influence the self-assembly properties of peptides, leading to the formation of novel hydrogels, nanofibers, and other biomaterials. These materials can be designed to be resistant to degradation in biological environments, making them suitable for applications such as tissue engineering scaffolds and long-term implantable devices.

For instance, poly-DL-serine materials have been shown to exhibit promising anti-foreign-body response properties, suggesting their utility in implantable biomaterials. nih.gov The introduction of N-methylation could further enhance the stability and tailor the mechanical properties of such materials.

In drug delivery, peptides containing N-methyl-D-serine could be used to create stable and targeted delivery vehicles. The enhanced membrane permeability associated with N-methylation could be harnessed to improve the delivery of therapeutic payloads across cellular barriers. While specific research on this compound in this area is limited, the foundational principles of peptide engineering support its potential in these applications.

Application in Enzymatic Mechanism Elucidation and Protein Interaction Studies

Protected N-methylated amino acids like this compound are valuable tools for studying enzymatic mechanisms and protein-protein interactions. The N-methyl group provides steric hindrance that can prevent enzymatic cleavage at a specific site, allowing researchers to stabilize a peptide substrate and study its interaction with an enzyme in greater detail. mdpi.com

Furthermore, the replacement of a standard amino acid with its N-methylated counterpart can disrupt hydrogen bonding networks that are critical for protein-protein interactions. By observing the effect of this substitution on the binding affinity or functional outcome of an interaction, researchers can gain insights into the specific molecular contacts that govern these processes. The non-methylated parent compound, Boc-D-Ser(Bzl)-OH, is already utilized in studies of enzyme kinetics and receptor binding. nmpharmtech.comchemimpex.com The N-methylated version offers an additional layer of control for probing these molecular interactions.

Integration into Stereoselective Total Synthesis Efforts of Natural Products and Analogues

This compound is a specialized building block for the stereoselective total synthesis of natural products and their analogues. Many biologically active natural products, particularly those of marine or microbial origin, are peptides or depsipeptides that contain N-methylated and/or D-amino acids. nih.gov The presence of these non-proteinogenic amino acids is often crucial for their biological activity.

The synthesis of complex natural products such as the didemnins, which possess potent antitumor and antiviral properties, relies on the incorporation of N-methylated amino acids. chemsrc.com While didemnin (B1252692) B contains N-methyl-D-leucine, the principles of its synthesis highlight the importance of having access to a diverse toolkit of protected N-methylated D-amino acids. This compound would be a valuable reagent for the synthesis of analogues of known natural products or for the construction of entirely new complex molecules with potential therapeutic applications. The defined stereochemistry and orthogonal protecting groups of this compound allow for its precise and controlled incorporation into complex synthetic routes.

Analytical Methodologies for Research Grade Characterization of Boc N Me D Ser Bzl Oh and Its Derivatives

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for evaluating the purity and homogeneity of Boc-N-Me-D-Ser(Bzl)-OH. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose.

A typical RP-HPLC method for the analysis of Boc-protected amino acids involves a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl (B1604629) and Boc groups, as well as the peptide bond, exhibit UV absorbance. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the purity of the sample. The purity of commercially available analogous compounds like Boc-D-Ser(Bzl)-OH is often reported to be ≥98.0% as determined by HPLC.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Boc-Protected Serine Derivatives

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for this compound.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the progress of reactions involving this compound and for preliminary purity assessment. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the components of a sample on a silica (B1680970) gel plate.

Visualization of the separated spots can be achieved through various methods, including exposure to ultraviolet (UV) light if the compounds are UV-active, or by staining with reagents such as potassium permanganate or ninhydrin (though ninhydrin is not effective for N-methylated amino acids). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the non-N-methylated analogue, Boc-D-Ser(Bzl)-OH, characteristic signals include those for the tert-butyl protons of the Boc group (a singlet around 1.45 ppm), the protons of the serine backbone, and the aromatic protons of the benzyl group (in the range of 7.2-7.4 ppm). For this compound, an additional singlet corresponding to the N-methyl protons would be expected, typically in the range of 2.5-3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Key signals for this compound would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the serine backbone, the N-methyl carbon, the carbons of the benzyl group, and the carbons of the tert-butyl group. The presence of two sets of signals in the NMR spectra of some N-Boc-substituted compounds can indicate the existence of rotational conformers due to the restricted rotation around the C-N bond of the Boc group beilstein-journals.org.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (based on analogous structures)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Boc (C(CH₃)₃) ~1.45Singlet
N-CH₃ ~2.7-3.0Singlet
Serine β-CH₂ ~3.7-4.0Multiplet
Serine α-CH ~4.4-4.7Multiplet
Benzyl CH₂ ~4.5Singlet
Aromatic (C₆H₅) ~7.2-7.4Multiplet
Carboxylic Acid OH VariableBroad Singlet

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules.

The mass spectrum would be expected to show a peak corresponding to the molecular ion (M) plus a proton [M+H]⁺ in positive ion mode, or the molecular ion minus a proton [M-H]⁻ in negative ion mode. For this compound (molecular weight: 309.36 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 310.37.

Fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected amino acids. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺ ~310.4
[M+Na]⁺ ~332.4
[M-C₄H₈+H]⁺ ~254.3
[M-Boc+H]⁺ ~210.2

Methods for Determination of Chiral Purity and Enantiomeric Excess

Ensuring the chiral purity of this compound is critical, as the presence of the corresponding L-enantiomer can have significant implications in its applications, particularly in peptide synthesis.

One common approach for determining enantiomeric excess is through chiral HPLC. This can be achieved in two ways:

Direct Separation using a Chiral Stationary Phase (CSP): There are various types of CSPs available that can directly separate enantiomers. For Boc-protected amino acids, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown good results. The choice of mobile phase is crucial for achieving separation and often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Indirect Separation via Diastereomer Formation: This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine nih.gov.

Gas chromatography (GC) with a chiral stationary phase can also be used for the enantiomeric analysis of amino acid derivatives after appropriate volatilization.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules that provides insight into their stereochemical configuration. This non-destructive technique measures the extent to which a substance rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions.

The specific rotation, denoted as [α], is a standardized measure calculated from the observed rotation. It is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent. For a pure enantiomer, the specific rotation is a constant physical property that can be used for identification and quality control.

Table 1: Specific Rotation of Boc-D-Ser(Bzl)-OH
CompoundSpecific Rotation [α]D20Concentration (c)SolventReference
Boc-D-Ser(Bzl)-OH-22 ± 2º1 g / 100 mLEthanol chemimpex.com

This interactive table summarizes the reported specific rotation for Boc-D-Ser(Bzl)-OH. The negative value is indicative of the D-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable and highly accurate method for determining the enantiomeric purity of chiral compounds. This technique involves a specialized column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantiomerically enriched mixture. This differential interaction leads to a separation of the enantiomers, which are then detected as they elute from the column at different times (retention times).

The choice of the CSP is critical for achieving enantioseparation. For N-protected amino acids, including Boc-derivatives, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose are widely used due to their broad applicability and excellent chiral recognition capabilities researchgate.netwindows.net.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin bonded to a silica support (e.g., CHIROBIOTIC T and V) are particularly effective for resolving a wide variety of amino acid derivatives sigmaaldrich.comsigmaaldrich.com. These phases offer multimodal capabilities, working in normal-phase, reversed-phase, and polar organic modes sigmaaldrich.com. For t-BOC amino acids, reversed-phase mode is often a viable choice sigmaaldrich.comsigmaaldrich.com.

Crown Ether-based CSPs: These are especially well-suited for the separation of underivatized amino acid enantiomers and can also be applied to their derivatives chromatographyonline.com.

The mobile phase composition, which consists of a mixture of solvents, is optimized to achieve the best separation (resolution) between the enantiomer peaks. By analyzing a sample of this compound and comparing the resulting chromatogram to that of a standard or the corresponding L-enantiomer, the enantiomeric excess (% ee) can be precisely quantified. This is typically done by integrating the area under each peak.

While a specific chiral HPLC method for this compound is not detailed in the available literature, the general principles and common practices for related Boc-amino acids allow for the design of an effective analytical method. A typical method would involve a polysaccharide- or macrocyclic glycopeptide-based column with a mobile phase consisting of an organic solvent mixture.

Table 2: Representative Chiral HPLC Methodologies for Boc-Amino Acid Derivatives
Chiral Stationary Phase (CSP) TypeCommon Column ExamplesTypical Mobile Phase ModeCommon SolventsApplication Note
Macrocyclic GlycopeptideCHIROBIOTIC T, CHIROBIOTIC RReversed-PhaseMethanol/Water with acid/base modifiers (e.g., TEAA)Effective for a wide range of N-blocked amino acids, including t-BOC derivatives sigmaaldrich.comsigmaaldrich.com.
PolysaccharideCHIRALPAK IA, CHIRALPAK ICNormal-Phase or Reversed-PhaseHexane/IPA (Normal); Acetonitrile/Water (Reversed) with additives like TFABroadly applicable with high success rates for resolving various racemates researchgate.net.

This interactive table outlines common chiral HPLC strategies that are applicable for the enantiomeric purity assessment of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic protocols for Boc-N-Me-D-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Synthesis Steps : Use Boc chemistry for amine protection and benzyl (Bzl) ether for the serine hydroxyl group. Incorporate the compound into peptide chains via carbodiimide-mediated coupling (e.g., DCC/HOBt).
  • Deprotection : Remove the Boc group with TFA (trifluoroacetic acid) and cleave the Bzl group using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HF or TFMSA for resin-bound peptides) .
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl, δ 7.3 ppm for Bzl aromatic protons) and mass spectrometry (expected [M+H]⁺ = 310.3) .

Q. How do the Boc and Bzl protecting groups affect the compound's stability during peptide assembly?

Methodological Answer:

  • Boc Group : Provides steric shielding for the amine, preventing unwanted side reactions during elongation. Acid-labile (removed with TFA), enabling iterative SPPS cycles .
  • Bzl Group : Protects the serine hydroxyl from nucleophilic attack. Stable under acidic conditions but cleaved via hydrogenolysis or strong acids (e.g., HF in resin cleavage) .
  • Stability Trade-offs : Bzl may hinder hydrogen bonding in peptide folding, necessitating post-synthesis deprotection for functional studies .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentRetention time matching, ≥95% purity threshold
NMR Structural confirmationδ 1.4 (Boc), δ 4.5 (CH₂-Bzl), δ 7.3 (aromatic Bzl)
Mass Spec Molecular weight validation[M+H]⁺ = 310.3 (theoretical), ±0.1 Da tolerance
TLC Reaction monitoringRf comparison with standards in 3:1 EtOAc/hexane
References:

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Methodological Answer:

  • Solubility Screening : Test in DMSO, DMF, and dichloromethane (common SPPS solvents). Use sonication (37°C, 15 min) to enhance dissolution.
  • Data Reconciliation : If discrepancies arise (e.g., lower solubility in DMF than literature), assess batch-specific factors (e.g., residual salts, moisture content) via Karl Fischer titration .
  • Storage Impact : Prolonged storage at -20°C may induce crystallization; pre-warm aliquots to 37°C before use .

Q. What strategies minimize racemization during this compound incorporation into chiral peptide sequences?

Methodological Answer:

  • Coupling Optimization : Use low-temperature (0–4°C) coupling with HOBt/DIC to reduce base-induced racemization.
  • Stereochemical Monitoring : Compare CD spectra or enzymatic digestion profiles (e.g., with L-specific proteases) to detect D/L epimerization .
  • Computational Modeling : Predict steric clashes using molecular dynamics (e.g., Schrödinger Suite) to design sequences with reduced racemization risk .

Q. How can this compound be leveraged to study enzyme-substrate interactions in peptide-based inhibitors?

Methodological Answer:

  • Rational Design : Exploit the methyl group on N-Me-D-Ser for steric hindrance in active-site binding. Pair with Bzl-protected hydroxyl for hydrogen-bond mimicry.
  • Activity Assays : Compare inhibition constants (Kᵢ) of peptides containing this compound vs. native serine residues (e.g., via fluorescence quenching or SPR).
  • Structural Validation : Co-crystallize inhibitors with target enzymes (e.g., trypsin-like proteases) to visualize binding modes .

Q. What experimental controls are essential when analyzing unexpected byproducts in this compound-mediated syntheses?

Methodological Answer:

  • Control Reactions : Run parallel syntheses omitting the compound to identify background impurities.
  • Byproduct Isolation : Use prep-HPLC to isolate unknowns, followed by HRMS and 2D NMR (COSY, HSQC) for structural elucidation.
  • Mechanistic Probes : Introduce isotopically labeled reagents (e.g., D₂O for tracking hydrolysis) to trace reaction pathways .

Data Analysis & Reporting Standards

Q. How should researchers document synthetic procedures for reproducibility?

  • Detailed Protocols : Include molar ratios, solvent grades, and reaction times (e.g., "2.5 eq. DIPEA in anhydrous DMF, 2 hr at RT").
  • Deposition : Share raw NMR/HPLC data in public repositories (e.g., Zenodo) with DOI links.
  • Compliance : Follow Beilstein Journal guidelines for experimental reporting, including resin type, cleavage conditions, and purity thresholds .

What frameworks (e.g., PICO, FINER) apply to formulating research questions about this compound?

  • PICO Framework :
    • Population : Peptide sequences targeting protease X.
    • Intervention : Incorporation of this compound at position Y.
    • Comparison : Native serine vs. modified residue.
    • Outcome : Binding affinity (ΔG) measured via ITC.
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored methyl-D-Ser effects), and Relevant (e.g., antibiotic design) .

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